Potency Benchmarking: Unsubstituted Pyrido[3,4-e]-1,2,4-triazine (10a) vs. Miconazole and Nystatin in Agar Dilution Antifungal Assays
The unsubstituted parent pyrido[3,4-e]-1,2,4-triazine (compound 10a) demonstrated in vitro antifungal activity equal to or greater than the clinical comparators miconazole and nystatin in standardized agar dilution assays. This places the [3,4-e] scaffold among the most active core structures within the pyrido-triazine series, directly comparable to clinically established antifungal agents [1].
| Evidence Dimension | In vitro antifungal potency (overall activity against Candida, Aspergillus, Mucor, and Trichophyton species) |
|---|---|
| Target Compound Data | Compound 10a: Activity equal to or greater than miconazole and nystatin (exact MIC not individually tabulated in available extract; grouped among analogues with MIC ≤ 16 µg/mL) [1] |
| Comparator Or Baseline | Miconazole and nystatin (clinical antifungal agents); also compared to Pyrido[3,2-e]-1,2,4-triazines (33) and Benzo-1,2,4-triazines (37) |
| Quantified Difference | Compound 10a ≥ miconazole and nystatin in overall potency; Pyrido[3,2-e]-1,2,4-triazines and benzotriazines exhibited decreased antifungal activity relative to the [3,4-e] system [1] |
| Conditions | Agar dilution assay; yeast nitrogen base medium with 1% dextrose, 0.15% asparagine, and 1.5% agar; incubation at 35 °C for 24–48 hours; Steers multiple inocula replicator |
Why This Matters
Procurement of the [3,4-e] isomer provides a scaffold with validated in vitro potency matching established antifungals, whereas alternative pyrido-triazine regioisomers such as [3,2-e] are considerably less active, representing a suboptimal starting point for medicinal chemistry campaigns.
- [1] Reich, M. F., Fabio, P. F., Lee, V. J., Kuck, N. A., & Testa, R. T. (1989). Pyrido[3,4-e]-1,2,4-triazines and related heterocycles as potential antifungal agents. Journal of Medicinal Chemistry, 32(11), 2474-2485. View Source
